甲磺酸异丙肾上腺素

描述

Synthesis Analysis

Isoetharine Mesylate has been synthesized and analyzed in various studies, focusing on its preparation and structural characteristics. The synthesis involves complex chemical reactions, often requiring specific conditions to achieve the desired outcome. Studies have explored different synthetic pathways, including the use of reversed-phase chromatography and amperometric detection for its determination in plasma, showcasing the technical approaches in isolating and analyzing this compound (Park et al., 1982).

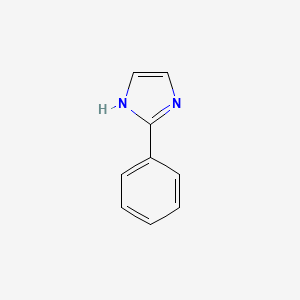

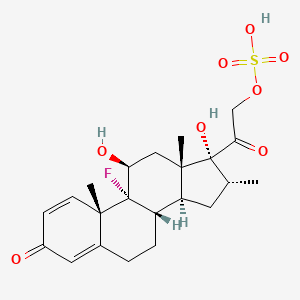

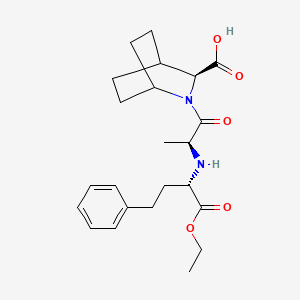

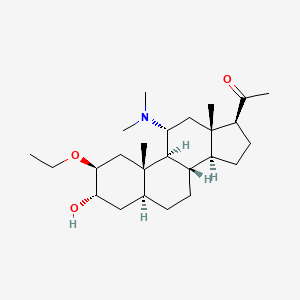

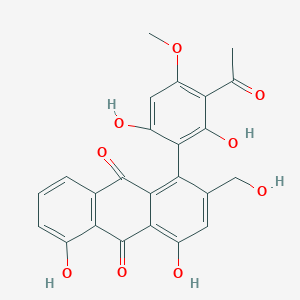

Molecular Structure Analysis

The molecular structure of Isoetharine Mesylate is crucial for understanding its chemical behavior and properties. Research has applied various analytical techniques to elucidate its structure, including NMR and X-ray crystallography. These studies provide insights into the compound's molecular geometry, electronic configuration, and the interactions between its atoms and molecules, contributing to a deeper understanding of its chemical characteristics and potential applications.

Chemical Reactions and Properties

Isoetharine Mesylate participates in a range of chemical reactions, reflecting its reactivity and interaction with other compounds. Studies have investigated its behavior in different chemical environments, exploring how it reacts under various conditions. These reactions are essential for modifying the compound or for synthesizing new compounds with desired properties. The chemical properties, including reactivity patterns and stability, are fundamental for developing applications based on Isoetharine Mesylate.

Physical Properties Analysis

The physical properties of Isoetharine Mesylate, such as solubility, melting point, and crystalline structure, have been subjects of scientific inquiry. These properties are influenced by the molecular structure and are critical for determining the compound's suitability for specific applications. Understanding the physical characteristics is essential for handling, storage, and application in various fields.

Chemical Properties Analysis

Isoetharine Mesylate's chemical properties, including its acidity, basicity, and photostability, play a significant role in its applications and behavior in chemical reactions. Research focusing on these properties provides valuable information for manipulating the compound in synthesis and application development. The insights into its chemical properties are crucial for predicting its behavior in complex systems and for the design of new materials or pharmaceutical formulations.

For more in-depth information and to explore the studies mentioned, please refer to the cited papers:

科学研究应用

肾上腺素能药物

甲磺酸异丙肾上腺素已被用作肾上腺素能药物,以测试其对妊娠4天小鼠胚胎植入的影响 . 这种应用在生殖生物学研究中意义重大,特别是在理解胚胎植入机制方面。

磺基转移酶底物

甲磺酸异丙肾上腺素已被用作重组人磺基转移酶 (SULT) 在 SULT 测定中的底物,以监测结合反应 . 这种应用在药理学和毒理学研究中至关重要,因为它有助于理解药物和其他异生素的代谢。

β-2 激动剂

甲磺酸异丙肾上腺素已被用作碰撞诱导解离 (CID) 质谱分析中的 β-2 激动剂 . 这种应用在分析化学和药理学中很重要,因为它有助于识别和定量化合物。

支气管扩张剂

异丙肾上腺素是 β-肾上腺素受体的激动剂,是一种支气管扩张剂 . 这种应用在呼吸系统医学中意义重大,特别是在治疗哮喘和慢性阻塞性肺病 (COPD) 等疾病方面。

代谢研究

异丙肾上腺素是一种被磺基转移酶代谢的儿茶酚类药物,作为硫酸化代谢物存在于人尿和血浆中 . 这种应用在药代动力学研究中至关重要,因为它有助于理解药物的吸收、分布、代谢和排泄 (ADME)。

β-肾上腺素受体研究

异丙肾上腺素是β-2 肾上腺素受体激动剂 . 这种应用在神经科学和药理学研究中意义重大,因为它有助于了解 β-肾上腺素受体的功能和调节。

作用机制

Target of Action

Isoetharine mesylate is a relatively selective beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors, which are primarily found in the lungs, and plays a crucial role in relaxing bronchial smooth muscle . It also binds to beta-1 adrenergic receptors, which may lead to beta-1-mediated adverse events .

Mode of Action

The bronchodilator effect of Isoetharine mesylate is induced by an increased activity of adenyl cyclase , which augments the formation of cyclic AMP (cAMP) . The increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .

Biochemical Pathways

The primary biochemical pathway affected by Isoetharine mesylate is the cAMP pathway . By increasing the activity of adenyl cyclase, Isoetharine mesylate enhances the production of cAMP, a crucial second messenger involved in many biological processes. This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and stimulation of ciliary activity, which can help clear mucus from the lungs .

Pharmacokinetics

Isoetharine mesylate is rapidly metabolized once inhaled .

Result of Action

The primary result of Isoetharine mesylate’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to alleviate symptoms of respiratory conditions like asthma, emphysema, and chronic bronchitis by improving airflow . Additionally, the stimulation of ciliary activity can help clear mucus from the lungs .

安全和危害

Isoetharine inhalation is not commercially available in the United States . It is very important that you use your isoetharine inhaler or nebulizer properly, so that the medicine gets into your lungs . Seek medical attention if you notice that you require more than your usual or more than the maximum amount of any asthma medication in a 24-hour period . An increased need for medication could be an early sign of a serious asthma attack . Before using this medication, tell your doctor if you have heart disease or high blood pressure, epilepsy or another seizure disorder, diabetes, an overactive thyroid (hyperthyroidism), or any type of liver or kidney disease .

属性

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYAGMVKMXZVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045571 | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7279-75-6 | |

| Record name | Isoetharine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7279-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISOETHARINE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Isoetharine Mesylate in treating asthma?

A1: Isoetharine Mesylate acts as a beta-2 adrenergic agonist. [] When inhaled, it stimulates beta-2 adrenergic receptors primarily located in the smooth muscles of the bronchi in the lungs. This stimulation leads to the activation of adenylate cyclase, which increases the intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels promote relaxation of the bronchial smooth muscles, leading to bronchodilation and improved airflow in the lungs. []

Q2: What is the duration of the bronchodilatory effects of Isoetharine Mesylate?

A3: Studies indicate that the bronchodilatory effects of Isoetharine Mesylate are relatively short-lived. In a study involving individuals with mild, stable asthma, significant differences in lung function between Isoetharine Mesylate and a placebo were observed for a duration of up to two hours. [] This suggests that while Isoetharine Mesylate can provide rapid relief from bronchoconstriction, its effects are transient, and repeated dosing might be required to maintain bronchodilation over a more extended period.

Q3: Has Isoetharine Mesylate been associated with any unusual incidents related to its administration?

A4: There is a documented case report of a 62-year-old man with chronic obstructive pulmonary disease (COPD) who accidentally inhaled a metallic foreign body while using an Isoetharine Mesylate inhaler (Bronkometer). [] During an episode of bronchospasm, the patient unintentionally inhaled the assembled inhaler device, lodging it in his respiratory tract. This incident highlights the importance of patient education regarding the proper use of inhaler devices to prevent such occurrences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)